Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 70028-95-4
VCID: VC21117440
InChI: InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H
SMILES: CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl
Molecular Formula: C7H12ClN3O3
Molecular Weight: 221.64 g/mol

Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride

CAS No.: 70028-95-4

Cat. No.: VC21117440

Molecular Formula: C7H12ClN3O3

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride - 70028-95-4

Specification

CAS No. 70028-95-4
Molecular Formula C7H12ClN3O3
Molecular Weight 221.64 g/mol
IUPAC Name 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride
Standard InChI InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H
Standard InChI Key PTXLKVODAFRGDG-UHFFFAOYSA-N
SMILES CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl
Canonical SMILES CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Identification

Chemical Identity and Registry Information

Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride has the molecular formula C₇H₁₁N₃O₃·ClH and a molecular weight of 221.64148 g/mol . It is registered with the Chemical Abstracts Service (CAS) under the number 70028-95-4 and has the European Community (EC) number 274-285-7 .

Structural Representation and Nomenclature

The compound is known by several synonyms in scientific literature:

  • 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1)

  • 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, monohydrochloride

  • 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol hydrochloride (1:1)

  • 1-(3-Hydroxypropyl)-2-methyl-5-nitroimidazole hydrochloride

  • 2-Methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride

The compound features an imidazole core with specific substitutions: a methyl group at the 2-position, a nitro group at the 5-position, and a propanol chain attached to one of the nitrogen atoms. The hydrochloride component forms a salt with the basic nitrogen of the imidazole ring .

Physical and Chemical Properties

Physical State and Appearance

The compound exists as a solid at room temperature with a pale beige to beige coloration . This physical appearance is consistent with many hydrochloride salts of organic compounds.

Thermal Properties

Table 1: Thermal Properties of Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride

PropertyValueReference
Melting Point115°C
Boiling Point419.9°C at 760 mmHg
Flash Point207.8°C

The relatively high boiling and flash points suggest thermal stability under normal conditions, though appropriate safety precautions should always be observed when heating the compound .

Solubility Profile

The compound demonstrates different solubility characteristics across various solvents:

  • Slightly soluble in dimethyl sulfoxide (DMSO)

  • Sparingly soluble in methanol

As a hydrochloride salt, it is expected to have enhanced water solubility compared to its free base form, a property that is valuable for pharmaceutical applications .

Spectroscopic and Analytical Data

Chemical Identifiers and Representations

The compound can be represented using various chemical notation systems:

  • InChI Key: PTXLKVODAFRGDG-UHFFFAOYSA-N

  • SMILES Notation: Cl.O=N(=O)C1=CN=C(N1CCCO)C

These standardized representations allow for unambiguous identification and facilitate database searches and computational analyses.

Molecular and Structural Parameters

Table 2: Molecular Parameters of Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride

ParameterValueReference
Exact Mass221.056717
Polar Surface Area (PSA)83.87000
XLogP31.80730
DSSTox IDDTXSID70220314

The compound's polar surface area and partition coefficient (XLogP3) provide insights into its potential for membrane permeability and distribution in biological systems .

Chemical Reactivity and Behavior

Functional Group Reactivity

The compound contains several functional groups that contribute to its chemical reactivity:

  • The imidazole ring, which can participate in various interactions including hydrogen bonding and coordination with metal ions

  • The nitro group at the 5-position, which can undergo reduction reactions and influences the electronic properties of the imidazole ring

  • The propanol side chain, featuring a hydroxyl group that can participate in esterification, oxidation, and other alcohol-related reactions

  • The hydrochloride salt form, which affects solubility and can participate in acid-base reactions

Stability Considerations

Biological Activity and Applications

Research Applications

The compound may serve as:

  • A chemical intermediate in the synthesis of more complex molecules

  • A reference standard for analytical purposes, particularly in pharmaceutical quality control

  • A subject for structure-activity relationship studies involving nitroimidazole derivatives

Related Compounds and Structural Analogs

Comparison with Similar Imidazole Derivatives

Several structurally related compounds provide context for understanding the properties and potential applications of Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride:

  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1-propanol (CAS: 56750-04-0):

    • Molecular formula: C₇H₁₁N₃O₃

    • Molecular weight: 185.180 g/mol

    • This is the free base form of our target compound (without the hydrochloride)

  • 2-methyl-5-nitro-1-(propan-2-yl)-1H-imidazole (CAS: 33003-18-8):

    • Molecular formula: C₇H₁₁N₃O₂

    • Molecular weight: 169.18 g/mol

    • Features an isopropyl group instead of the propanol chain

  • 1H-Imidazole, 1-methyl-5-nitro- (CAS: 3034-42-2):

    • Molecular formula: C₄H₅N₃O₂

    • Molecular weight: 127.1014 g/mol

    • A simpler analog with only a methyl group and nitro group as substituents

Structure-Activity Relationships

The structural modifications across these related compounds—particularly the nature of the substituent at the 1-position of the imidazole ring—can significantly influence their physicochemical properties and potential biological activities. The presence of the hydrochloride salt in our target compound enhances water solubility compared to the free base form, which is an important consideration for pharmaceutical applications .

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